Tetrahydrodicyclopentadiene

描述

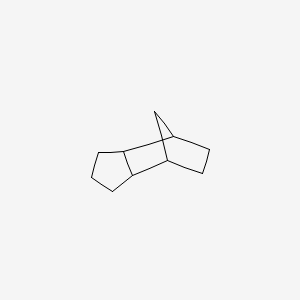

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXSORODABQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C3)C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859773 | |

| Record name | Octahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-38-2, 2825-83-4 | |

| Record name | Tricyclo[5.2.1.02,6]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrodicyclopentadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricyclo[5.2.1.02,6]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Relative Stability of Tetrahydrodicyclopentadiene Isomers: A Senior Application Scientist's Perspective

Abstract

Tetrahydrodicyclopentadiene (THDCPD), a saturated polycyclic hydrocarbon, exists as two primary stereoisomers: endo-THDCPD and exo-THDCPD. While chemically similar, their distinct three-dimensional arrangements impart significant differences in their physical and thermodynamic properties. This technical guide provides a comprehensive analysis of the relative stability of these isomers, a critical consideration for their application, particularly in the realm of high-energy-density fuels where the exo isomer is the principal component. We will delve into the theoretical underpinnings of their stability, present experimental evidence, and detail the methodologies used for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these fascinating molecules.

Introduction: The Significance of Stereoisomerism in THDCPD

This compound (tricyclo[5.2.1.02,6]decane) is synthesized through the hydrogenation of dicyclopentadiene (DCPD). The initial hydrogenation product is predominantly the endo isomer, which can then be isomerized to the more thermodynamically stable exo form.[1] This isomerization is a crucial step in the production of high-performance fuels like JP-10, as the exo isomer possesses a more favorable combination of high density, low viscosity at low temperatures, and a suitable flashpoint.[2][3] Understanding the factors that govern the stability of these isomers is paramount for optimizing synthesis and ensuring the desired product purity and performance.

The core difference between the endo and exo isomers lies in the orientation of the fused cyclopentane rings. In the endo isomer, the second cyclopentane ring is oriented towards the longer bridge of the norbornane-like core, leading to a more compact, "boat-like" conformation. Conversely, in the exo isomer, this ring is directed away, resulting in a more extended, "chair-like" structure. This seemingly subtle difference in geometry has profound implications for the molecule's internal strain and, consequently, its overall stability.

Theoretical Framework: Unraveling the Energetic Landscape

The greater stability of the exo isomer over the endo isomer is a well-established principle, rooted in fundamental concepts of stereochemistry. The primary driver for this difference is steric hindrance , a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule leads to repulsive forces.[4][5]

In endo-THDCPD, the close proximity of the two fused ring systems results in significant steric strain. This intramolecular crowding forces C-C bonds to elongate and deviate from their ideal bond angles, leading to a higher internal energy state.[6] Computational studies, specifically Density Functional Theory (DFT) calculations, have quantified this energy difference. These studies consistently show that exo-THDCPD is more stable than the endo isomer by approximately 15.5 kJ/mol.[6][7] This enhanced stability of the exo form is attributed to the "flipping" of a triangular ring in the norbornane skeleton, which alleviates the steric strain present in the endo configuration.[6][7]

Furthermore, electronic properties also play a role. The exo isomer has been reported to have a larger HOMO-LUMO gap, which suggests greater kinetic stability and lower reactivity under thermal or oxidative conditions.[6] This contributes to its desirable properties as a stable fuel component.

Experimental Validation and Quantitative Analysis

Experimental data corroborates the theoretical predictions of the exo isomer's superior stability. The most direct evidence comes from the acid-catalyzed isomerization of endo-THDCPD. When endo-THDCPD is treated with a strong acid catalyst, such as aluminum trichloride (AlCl3) or certain zeolites, an equilibrium is established that heavily favors the formation of the exo isomer.[2][8] Under optimized conditions, this isomerization can achieve conversions of over 98% with selectivities for the exo product exceeding 99%.[9][10] This near-quantitative conversion is a powerful demonstration of the significant thermodynamic driving force towards the less strained exo configuration.

Calorimetric measurements have also provided quantitative insights into the energetics of these isomers. By combining enthalpies of vaporization and sublimation with previously reported enthalpies of formation, the gas-phase enthalpies of formation have been determined. These experimental values are consistent with the computational findings, confirming the greater thermodynamic stability of the exo isomer.[11]

The following table summarizes key quantitative data comparing the two isomers:

| Property | endo-THDCPD | exo-THDCPD | Source(s) |

| Relative Energy (kJ/mol) | +15.5 | 0 (Reference) | [6][7] |

| Melting Point (°C) | ~77-80 | ~-79 | [11][12] |

| Enthalpy of Fusion (kJ/mol) | 3.48 | 1.20 | [11] |

| Enthalpy of Vaporization (kJ/mol) | 50.2 | 49.1 | [11] |

Note: The relative energy is based on DFT calculations, with the more stable exo isomer set as the reference point.

Experimental Protocols: Synthesis and Isomerization

The synthesis of exo-THDCPD is typically a two-step process, starting from dicyclopentadiene (DCPD).[1] The following provides a detailed, step-by-step methodology for this key industrial process.

Step 1: Hydrogenation of Dicyclopentadiene to endo-THDCPD

-

Catalyst Preparation: A palladium on carbon (Pd/C) or a nickel-based catalyst is typically used for this hydrogenation step.[13]

-

Reaction Setup: The hydrogenation is carried out in a high-pressure reactor. Dicyclopentadiene is charged into the reactor, often with a solvent, although solvent-free processes have been developed.[10]

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the temperature is elevated. The reaction is typically run until the uptake of hydrogen ceases, indicating complete saturation of the double bonds.

-

Product Isolation: After cooling and depressurization, the catalyst is filtered off, and the resulting product, which is predominantly endo-THDCPD (often with purities exceeding 98%), is isolated.[13]

Step 2: Isomerization of endo-THDCPD to exo-THDCPD

-

Catalyst Selection: A variety of acid catalysts can be employed, including aluminum trichloride (AlCl3), sulfuric acid, and solid acid catalysts like zeolites (e.g., HY, H-USY).[2][8][9] The choice of catalyst can influence reaction conditions and efficiency.

-

Reaction Conditions: The isomerization is typically conducted in a batch reactor. endo-THDCPD is mixed with the catalyst, and the reaction is often carried out at elevated temperatures (e.g., 50-195°C) to achieve a reasonable reaction rate.[2][9][14]

-

Monitoring the Reaction: The progress of the isomerization is monitored by gas chromatography (GC) to determine the relative amounts of the endo and exo isomers.[2]

-

Workup and Purification: Once the desired conversion is reached, the catalyst is neutralized and removed. The crude exo-THDCPD is then purified, typically by distillation, to yield the final high-purity product.[13]

The following diagram illustrates the experimental workflow for the synthesis of exo-THDCPD.

Caption: Experimental workflow for the synthesis of exo-THDCPD.

Spectroscopic Characterization: Differentiating the Isomers

Distinguishing between the endo and exo isomers is crucial for quality control and reaction monitoring. Several spectroscopic techniques can be employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide distinct spectra for the two isomers due to the differences in their molecular symmetry and the chemical environments of the protons and carbons.[15] Calculated NMR spectra have shown good agreement with experimental data, aiding in the definitive assignment of each isomer.[7]

-

Infrared (IR) Spectroscopy: The vibrational modes of the endo and exo isomers differ, leading to unique IR spectra. These differences, though sometimes subtle, can be used for identification.[15]

-

Mass Spectrometry (MS): While the mass spectra of the two isomers are very similar due to identical molecular weights and fragmentation patterns, slight differences in the relative intensities of fragment ions can sometimes be observed.[15]

Conclusion and Future Perspectives

The superior thermodynamic stability of exo-tetrahydrodicyclopentadiene over its endo counterpart is a clear and well-documented phenomenon, driven primarily by the minimization of steric strain. This fundamental principle underpins the industrial synthesis of high-energy-density fuels and highlights the critical role of stereochemistry in determining molecular properties and applications.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalysts for the isomerization process. While traditional Lewis acids like AlCl3 are effective, they present challenges related to corrosion and waste disposal.[8] The exploration of solid acid catalysts, such as modified zeolites and ionic liquids, offers a promising avenue for creating more sustainable and reusable catalytic systems.[14][16] Furthermore, continued computational modeling will provide deeper insights into the reaction mechanisms and aid in the rational design of next-generation catalysts for the selective and efficient production of exo-THDCPD.

References

- Properties of endo- and exo-THDCPD isomers calculated using B3LYP/aug-cc-pVTZ. (n.d.). ResearchGate.

- Zhao, J., Jia, D., Fu, Z., Zhu, Z., Yan, R., Tao, Z., & Shu, X. (2021). Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega, 6(27), 17723–17731. [Link]

- Wang, L., Wang, H., & Li, Y. (2012). Study on the Isomerization of endo - this compound. Advanced Materials Research, 550-553, 1135-1138. [Link]

- Progresses in synthesis of exo-tetrahydrodicyclopentadiene and the catalysts. (2014). ResearchGate.

- Li, C., Du, Y., & Lü, J. (2007). Synthesis of Exo-tetrahydrodicyclopentadiene in Ionic Liquids.

- Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD). (2013). Google Patents.

- Khan, A., Chodimella, V. P., Sharma, A., Ali, S. S., Mishra, A., Anand, M., & Akhtar, S. (2023).

- Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling. (2021). ResearchGate.

- On dicyclopentadiene isomers. (2020). ResearchGate.

- Kinetic study of the isomerization for endothis compound over AlCl3 catalyst. (2015). ResearchGate.

- Hu, Y., Wang, M., Pan, Q., Ning, Y., Kang, Y., Wang, M., Luan, J., & Chen, Z. (2021). Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene.

- Chickos, J. S., Hillesheim, D., Nichols, G., & Zehe, M. J. (2002). The enthalpies of vaporization and sublimation of exo- and endo-tetrahydrodicyclopentadienes at T = 298.15 K. The Journal of Chemical Thermodynamics, 34(10), 1647–1658. [Link]

- Endo- to exo-isomerization of this compound catalyzed by commercially available zeolites. (2008). ResearchGate.

- Designing a process for the reusability of hygroscopic or air sensitive materials. (n.d.). CSIR-IIP.

- Steric hindrance. (2013, February 13). YouTube.

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iip.res.in [iip.res.in]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of dicyclopentadiene into high energy density fuel exo-tetrahydrodicyclopentadiene: An experimental and comp… [ouci.dntb.gov.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. umsl.edu [umsl.edu]

- 12. researchgate.net [researchgate.net]

- 13. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. m.researching.cn [m.researching.cn]

- 16. energetic-materials.org.cn [energetic-materials.org.cn]

An In-depth Technical Guide to the Physical Properties of exo-Tetrahydrodicyclopentadiene

Foreword

Exo-Tetrahydrodicyclopentadiene (exo-THDCPD), a saturated tricyclic hydrocarbon, holds a position of strategic importance in advanced materials and energy sectors. Known commercially as JP-10, it is a critical component of high-performance jet and missile fuels, prized for its high energy density and thermal stability.[1][2] This guide provides a comprehensive overview of the core physical properties of exo-THDCPD, offering researchers, scientists, and drug development professionals a detailed reference for laboratory and industrial applications. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Molecular Identity and Structure

Exo-Tetrahydrodicyclopentadiene is the common name for exo-tricyclo[5.2.1.02,6]decane.[3][4][5] It is the more thermodynamically stable isomer of tetrahydrodicyclopentadiene, the other being the endo isomer.[6] The conversion from the endo to the exo form is a key step in its synthesis, often achieved through catalytic hydroisomerization.[7][] This structural difference has a profound impact on the physical properties of the two isomers, particularly the melting point.[9]

-

Molecular Weight : 136.24 g/mol [3]

-

Synonyms : JP-10, exo-Tricyclo[5.2.1.02,6]decane, (3aR,4S,7R,7aS)-rel-Octahydro-1H-4,7-methanoindene[10][11][12]

Caption: Isomerization of endo to the more stable exo-THDCPD.

Core Physical Properties

Exo-THDCPD is a clear, colorless to pale yellow liquid at standard temperature and pressure.[10][13][14] Its physical state is a direct consequence of its unique, strained molecular geometry which inhibits efficient crystal packing, resulting in a very low melting point.[9]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [10][11][13] |

| Melting Point | -79 °C to -89.95 °C (183.2 K) | [9][11][13][15][16] |

| Boiling Point | 185 °C to 192.5 °C at 760 mmHg | [10][11][13][16][17] |

| Density | 0.9314 to 1.0 g/cm³ (typically ~0.94 g/cm³) | [11][12][13][15][17] |

| Flash Point | 54.4 °C to 55 °C | [9][10][11][13][17] |

| Vapor Pressure | 0.2 mmHg to 0.678 mmHg at 25 °C | [9][10][12] |

| Autoignition Temp. | 236 °C | [11] |

| Refractive Index | ~1.517 | [12] |

Solubility and Spectroscopic Profile

Solubility Characteristics

The nonpolar nature of the hydrocarbon structure dictates its solubility. Exo-THDCPD is immiscible in water but readily soluble in various organic solvents.[1][11][13] This property is critical for its application as a fuel, where it must be miscible with other hydrocarbon components and additives.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of exo-THDCPD, particularly for distinguishing it from its endo isomer.

-

Infrared (IR) Spectroscopy : The IR spectrum of exo-THDCPD is characterized by strong C-H stretching vibrations (γ-CH₂) and bending vibrations (δ-CH₂).[18] While the spectra of the exo and endo isomers are broadly similar, subtle differences in the fingerprint region can be used for differentiation.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide distinct fingerprints for the exo and endo isomers.[18] The unique chemical shifts and coupling patterns arise from the different spatial arrangements of the protons and carbon atoms in the rigid tricyclic structure.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of 136.23 g/mol .[3][19] The fragmentation patterns of the isomers can also exhibit differences, providing further structural information.

Thermal Properties and Stability

The thermal stability of exo-THDCPD is a cornerstone of its utility as a high-performance fuel. It is designed to withstand high temperatures before undergoing decomposition.

Studies have shown that exo-THDCPD begins to decompose at temperatures above 350 °C (623 K).[20][21][22][23] The decomposition process is endothermic, which contributes to its cooling capacity in high-temperature aerospace applications.[9] The primary decomposition products are C₁₀ hydrocarbons, including 1-cyclopentylcyclopentene and 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene.[20][23] The formation of lower molecular weight hydrocarbons like cyclopentene and benzene is relatively minor at initial decomposition stages.[20]

The thermal stability can be enhanced through the use of additives, such as hydrogen-donating compounds like 1,2,3,4-tetrahydroquinoline (THQ), which act to terminate radical propagation reactions during decomposition.[21][24]

Experimental Workflow for Physicochemical Characterization

The determination of the physical properties of a liquid chemical like exo-THDCPD follows a systematic and self-validating workflow. The causality behind this workflow is to first establish identity and purity before measuring performance-related physical properties.

Caption: A logical workflow for the characterization of exo-THDCPD.

Step-by-Step Methodology

-

Sample Acquisition and Purity Verification : Obtain a certified sample of exo-THDCPD. The first critical step is to verify its identity and purity, typically using Gas Chromatography-Mass Spectrometry (GC-MS). This confirms the molecular weight and provides a quantitative measure of purity. NMR and IR spectroscopy are used to confirm the exo isomeric structure.[18] A purity level of ≥98% is generally required for accurate physical property measurements.[11][13]

-

Density Measurement : The density is determined using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C or 25 °C). This is a fundamental property required for volumetric calculations and quality control.

-

Boiling and Melting Point Determination :

-

Boiling Point : Determined via atmospheric distillation. The temperature at which the liquid boils freely under a pressure of 760 mmHg is recorded.

-

Melting/Freezing Point : Due to its very low melting point, Differential Scanning Calorimetry (DSC) or a cryostat is employed.[9] The sample is cooled until it freezes and then heated at a controlled rate to accurately measure the melting transition.

-

-

Flash Point Measurement : A closed-cup method, such as the Pensky-Martens flash-point tester, is used. This is a critical safety parameter, indicating the lowest temperature at which the liquid gives off sufficient vapor to ignite in the presence of an ignition source.[9]

-

Thermal Stability Analysis : Thermogravimetric Analysis (TGA) or experiments in a batch reactor at elevated temperatures are conducted.[20][21] These experiments measure weight loss as a function of temperature or analyze the composition of the material after being held at a high temperature for a set duration, revealing the onset of decomposition.

-

Data Reporting : All results are compiled, including the methods and standards used (e.g., ASTM), and presented in a comprehensive report.

Safety and Handling

Exo-Tetrahydrodicyclopentadiene is a flammable liquid and vapor and is classified as toxic if inhaled.[10] It may be fatal if swallowed and enters airways and causes skin irritation.[10]

-

GHS Hazard Statements : H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H331 (Toxic if inhaled).[10]

-

Handling Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[4][10][11] Use in a well-ventilated area with explosion-proof equipment.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[10]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible substances.[10][12]

Conclusion

The physical properties of exo-Tetrahydrodicyclopentadiene, particularly its high density, low melting point, and significant thermal stability, are directly attributable to its strained tricyclic molecular structure. These characteristics make it an invaluable material for specialized applications, most notably as the high-energy fuel JP-10. A thorough understanding and precise measurement of these properties, following rigorous experimental workflows, are essential for its safe handling, quality control, and the development of next-generation applications.

References

- JP-10 - Safety Data Sheet. Monument Chemical. URL: https://www.monumentchemical.com/uploads/files/JP-10_SDS_US_GHS.pdf

- exo-Tetrahydrodicyclopentadiene. American Chemical Society. URL: https://www.acs.org/molecule-of-the-week/archive/e/exo-tetrahydrodicyclopentadiene.html

- Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3. Home Sunshine Pharma. URL: https://www.hnsunshinepharma.com/exo-tetrahydrodicyclopentadiene-cas-2825-82-3-product/

- exo-Tetrahydrodicyclopentadiene | CAS 2825-82-3. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/exo-tetrahydrodicyclopentadiene-2825-82-3

- exo-Tetrahydrodicyclopentadiene 2825-82-3. TCI AMERICA. URL: https://www.tcichemicals.com/US/en/p/T1994

- exo-Tetrahydrodicyclopentadiene, min 94% (GC), 100 grams. CP Lab Safety. URL: https://www.cplabsafety.com/exo-tetrahydrodicyclopentadiene-min-94-gc-100-grams.html

- Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling. Industrial & Engineering Chemistry Research - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ie100583k

- Buy exo-Tetrahydrodicyclopentadiene | 2825-82-3. Smolecule. URL: https://www.smolecule.com/cas-2825-82-3-exo-tetrahydrodicyclopentadiene.html

- Mechanistic Insights into Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoline. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.iecr.0c03328

- Exo-Tetrahydrodicyclopentadiene, CAS No. 2825-82-3. iChemical. URL: https://www.ichemical.com/cas-2825-82-3.html

- Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling. Industrial & Engineering Chemistry Research - ACS Figshare. URL: https://figshare.com/articles/journal_contribution/Thermal_Stability_and_Isomerization_Mechanism_of_i_exo_i-_Tetrahydrodicyclopentadiene_Experimental_Study_and_Molecular_Modeling/17702891

- exo-Tetrahydrodicyclopentadiene | 2825-82-3. Tokyo Chemical Industry Co., Ltd. (APAC). URL: https://www.tcichemicals.com/AS/en/p/T1994

- China Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3 factory and suppliers. Theorem. URL: https://www.theorem-chem.com/exo-tetrahydrodicyclopentadiene/

- exo-Tetrahydrodicyclopentadiene. CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=2825-82-3

- Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.iecr.1c03949

- Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/231454556_Thermal_Stability_and_Isomerization_Mechanism_of_exo-Tetrahydrodicyclopentadiene_Experimental_Study_and_Molecular_Modeling

- CAS 2825-82-3: exo-Tetrahydrodicyclopentadiene. Cymit Química S.L.. URL: https://www.cymitquimica.com/cas/2825-82-3

- Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene. Researching. URL: https://www.researching.cn/articles/OJ7e81501710b14c11

- Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c00212

- EXO-TETRAHYDRODICYCLOPENTADIENE. gsrs. URL: https://gsrs.

- 2825-82-3, exo-Tetrahydrodicyclopentadiene Formula. ECHEMI. URL: https://www.echemi.com/products/2825-82-3.html

- CAS 2825-82-3 Exo-Tetrahydrodicyclopentadiene. BOC Sciences. URL: https://www.bocsci.com/product/exo-tetrahydrodicyclopentadiene-cas-2825-82-3-401839.html

- Tricyclodecane. Wikipedia. URL: https://en.wikipedia.org/wiki/Tricyclodecane

- CAS 2825-82-3 Exo-Tetrahydrodicyclopentadiene. Preclinical Research CRO. URL: https://www.pharmacy-research.com/product/pr2825823/

- Comparison of calculated IR spectra (red exo-THDCPD, blue endo-THDCPD)... ResearchGate. URL: https://www.researchgate.net/figure/Comparison-of-calculated-IR-spectra-red-exo-THDCPD-blue-endo-THDCPD-with-measured-IR_fig3_359336184

Sources

- 1. acs.org [acs.org]

- 2. Tricyclodecane - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. exo-Tetrahydrodicyclopentadiene | 2825-82-3 | TCI AMERICA [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Buy exo-Tetrahydrodicyclopentadiene | 2825-82-3 [smolecule.com]

- 10. monumentchemical.com [monumentchemical.com]

- 11. China Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3 factory and suppliers | Theorem [theoremchem.com]

- 12. echemi.com [echemi.com]

- 13. Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. CAS 2825-82-3: exo-Tetrahydrodicyclopentadiene [cymitquimica.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. alfa-labotrial.com [alfa-labotrial.com]

- 17. Exo-Tetrahydrodicyclopentadiene, CAS No. 2825-82-3 - iChemical [ichemical.com]

- 18. m.researching.cn [m.researching.cn]

- 19. GSRS [gsrs.ncats.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Collection - Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Endo-Tetrahydrodicyclopentadiene: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for endo-tetrahydrodicyclopentadiene (endo-THDCPD), a saturated polycyclic hydrocarbon. The structural rigidity and unique stereochemistry of this molecule present a valuable case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for structural elucidation and chemical analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but also insights into the experimental considerations and interpretation strategies for this class of compounds.

Introduction to Endo-Tetrahydrodicyclopentadiene

Endo-tetrahydrodicyclopentadiene (endo-tricyclo[5.2.1.02,6]decane) is the saturated derivative of dicyclopentadiene, formed through catalytic hydrogenation.[1] Its caged, bicyclic structure results in a high degree of conformational rigidity, making it an excellent substrate for detailed spectroscopic analysis. The distinction between the endo and exo isomers of tetrahydrodicyclopentadiene is a common challenge in chemical synthesis and analysis, and spectroscopy plays a pivotal role in their unambiguous identification.[1] Understanding the spectroscopic signature of the endo isomer is critical for quality control in its synthesis and for its use in various applications, including as a high-energy-density fuel component and a monomer for specialty polymers.

This guide will provide a detailed examination of the key spectroscopic features of endo-THDCPD, grounded in established principles and supported by literature data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule with the structural complexity of endo-THDCPD, both ¹H and ¹³C NMR provide invaluable information about the connectivity and stereochemical arrangement of its atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of endo-THDCPD is characterized by a series of complex multiplets in the aliphatic region, a direct consequence of the numerous, conformationally constrained, and magnetically inequivalent protons. The rigid bicyclic framework restricts bond rotation, leading to complex spin-spin coupling patterns.

Interpreting the ¹H NMR Spectrum:

The chemical shifts of the protons in endo-THDCPD are influenced by their spatial orientation within the strained ring system. Protons on the convex face of the molecule (exo) typically resonate at a different frequency than those on the concave face (endo). The observed multiplets arise from extensive geminal and vicinal coupling. A key challenge in interpreting the spectrum is the significant signal overlap. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to definitively assign proton connectivities.[2]

Table 1: ¹H NMR Spectroscopic Data for Endo-Tetrahydrodicyclopentadiene [1]

| Signal No. | Chemical Shift (δ ppm) |

| 1 | 2.18 |

| 2 | 1.83 |

| 3 | 1.42, 1.27 |

| 4 | 1.18 |

| 5 | 1.42, 1.27 |

| 6 | 1.18 |

| 7 | 1.42, 1.27 |

| 8 | 1.42, 1.27 |

| 9 | 1.83 |

| 10 | 2.18 |

Note: The assignments in the original source are presented in a combined table with the exo isomer. The chemical shifts listed here correspond to the endo isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of endo-THDCPD provides a direct count of the number of chemically distinct carbon atoms. Due to the molecule's symmetry, fewer than ten signals are expected. The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom.

Interpreting the ¹³C NMR Spectrum:

The carbon signals for endo-THDCPD appear in the aliphatic region of the spectrum. The bridgehead carbons and the methylene bridge carbon are typically found at distinct chemical shifts due to their unique positions within the strained ring system. The chemical shift differences between the endo and exo isomers are particularly pronounced in the ¹³C NMR spectrum, making it a reliable method for distinguishing between them.[1]

Table 2: ¹³C NMR Spectroscopic Data for Endo-Tetrahydrodicyclopentadiene [1]

| Carbon No. | Chemical Shift (δ ppm) |

| 1, 6 | 41.6 |

| 2, 5 | 32.2 |

| 3, 4 | 28.5 |

| 7, 10 | 38.6 |

| 8, 9 | 26.3 |

Note: The numbering of the carbon atoms may vary depending on the convention used. The assignments are based on the provided source.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of endo-tetrahydrodicyclopentadiene.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity endo-THDCPD.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of chemical bonds. For endo-THDCPD, the IR spectrum is dominated by absorptions arising from C-H and C-C bond vibrations.

Interpreting the IR Spectrum:

The IR spectrum of endo-THDCPD is characteristic of a saturated hydrocarbon. The key features include:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for sp³ C-H bonds.

-

C-H Bending: A series of bands in the 1300-1500 cm⁻¹ region corresponding to scissoring and bending vibrations of the methylene and methine groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the overall molecular structure, serving as a "fingerprint" for the compound.

While the IR spectra of the endo and exo isomers are broadly similar, subtle differences in the frequencies and relative intensities of the vibrational bands can be observed, which can aid in their differentiation.[1]

Table 3: Key IR Absorption Bands for Endo-Tetrahydrodicyclopentadiene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2940 | C-H stretch (asymmetric) |

| ~2860 | C-H stretch (symmetric) |

| ~1450 | C-H bend (scissoring) |

| ~1350 | C-H bend (wagging/twisting) |

| Note: These are approximate values based on typical saturated hydrocarbons and the published spectrum.[1] |

Experimental Protocol for FTIR Analysis

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid endo-tetrahydrodicyclopentadiene.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of endo-THDCPD in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Collect a background spectrum of the clean, empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For endo-THDCPD, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and a series of fragment ions.

Interpreting the Mass Spectrum:

The mass spectrum of endo-THDCPD is expected to show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight (C₁₀H₁₆). The fragmentation pattern of saturated cyclic and bicyclic alkanes can be complex, often involving ring-opening and rearrangements. The mass spectra of the endo and exo isomers of this compound are reported to be essentially the same, indicating that the initial radical cation rapidly rearranges to a common intermediate before fragmentation.[1]

Table 4: Predicted Key Mass Spectral Fragments for Endo-Tetrahydrodicyclopentadiene

| m/z | Possible Fragment |

| 136 | [C₁₀H₁₆]⁺ (Molecular Ion) |

| 108 | [M - C₂H₄]⁺ |

| 93 | [M - C₃H₇]⁺ |

| 79 | [C₆H₇]⁺ |

| 67 | [C₅H₇]⁺ |

Note: These are predicted fragments based on general principles of alkane fragmentation and data from similar molecules. The relative abundances would need to be determined experimentally.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of endo-tetrahydrodicyclopentadiene and identify its molecular ion and major fragment ions.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of endo-THDCPD in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample will be vaporized and carried through the GC column by an inert carrier gas (e.g., helium).

-

As the endo-THDCPD elutes from the GC column, it will enter the ion source of the mass spectrometer, where it will be ionized and fragmented.

-

The mass analyzer will separate the ions based on their m/z ratio, and the detector will record their abundance.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to endo-THDCPD.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation, if available.

-

Conclusion

The spectroscopic characterization of endo-tetrahydrodicyclopentadiene provides a clear illustration of how a combination of modern analytical techniques can be used to elucidate the structure of a complex, non-functionalized organic molecule. ¹H and ¹³C NMR spectroscopy offer detailed insights into the carbon-hydrogen framework and stereochemistry, while IR spectroscopy confirms the saturated hydrocarbon nature of the molecule. Mass spectrometry provides the molecular weight and information about the fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, enabling accurate identification and quality assessment.

References

- Hu, Y., Wang, M., Pan, Q., Ning, Y., Kang, Y., Wang, M., Luan, J., & Chen, Z. (2021). Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene. Researching. [Link]

- Prozument, K., Park, G. B., Shaffer, C. J., & Field, R. W. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of the American Society for Mass Spectrometry, 25(11), 1874–1883. [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

Sources

1H and 13C NMR of Tetrahydrodicyclopentadiene isomers

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Tetrahydrodicyclopentadiene Isomers

Authored by a Senior Application Scientist

Introduction

This compound (THDCPD), with the chemical formula C₁₀H₁₆, is a saturated polycyclic hydrocarbon notable for its compact, rigid, cage-like structure. This structure imparts a high volumetric energy density, making its exo isomer a critical component of the high-performance JP-10 jet fuel used in military applications.[1] THDCPD is synthesized through the hydrogenation of dicyclopentadiene (DCPD), a process that typically yields the thermodynamically less stable endo isomer first.[2][3][4][5] Subsequent acid-catalyzed isomerization is required to convert the endo form into the desired exo isomer.[2][4][6]

Given that the physical properties and applications of the two isomers differ significantly, a robust and reliable method for their differentiation and characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. The distinct stereochemical arrangement of the endo and exo isomers gives rise to unique ¹H and ¹³C NMR spectral fingerprints. This guide provides an in-depth analysis of these spectra, explaining the causal relationships between molecular structure and spectral features, and offers a field-proven protocol for data acquisition.

PART 1: The Stereochemistry of Endo vs. Exo Isomers

The core structural difference between endo- and exo-THDCPD lies in the fusion of the two five-membered rings derived from the norbornane skeleton.

-

endo-THDCPD: In this isomer, the second cyclopentane ring is oriented on the same side (syn) as the longest bridge of the norbornane core. This arrangement introduces significant steric strain due to the proximity of the fused rings.

-

exo-THDCPD: Here, the second cyclopentane ring is positioned on the opposite side (anti) of the longest bridge. This configuration minimizes steric interactions, resulting in a thermodynamically more stable molecule.[1] Density Functional Theory (DFT) calculations have shown the exo isomer to be approximately 15.5 kJ/mol more stable than the endo isomer.[1]

This fundamental difference in three-dimensional geometry is the primary determinant of the distinct NMR spectra observed for each isomer.

Caption: Stereochemical difference between endo and exo isomers.

PART 2: ¹H and ¹³C NMR Spectral Analysis

The rigid, saturated framework of THDCPD isomers leads to complex NMR spectra. The proton spectra are characterized by significant signal overlap due to similar electronic environments and complex spin-spin coupling networks.[7] The carbon spectra, however, are often more resolved and serve as a powerful diagnostic tool.

¹H NMR Spectroscopy: A Tale of Two Cages

The ¹H NMR spectra of both isomers display a cluster of signals primarily in the aliphatic region (1.0-2.5 ppm). Due to the cage-like structure, long-range coupling interactions, both through-bond (typically 3-4 bonds) and through-space, are common, leading to broad and overlapping multiplets that are challenging to assign without advanced 2D NMR techniques (e.g., COSY, HSQC).[7][8][9]

-

Causality of Spectral Differences: The key distinction arises from the different shielding environments. In the endo isomer, protons on one ring can be significantly shielded or deshielded by the spatial proximity of the other ring system. This through-space interaction is less pronounced in the more open structure of the exo isomer.[10] Consequently, the overall signal dispersion and specific chemical shifts differ, providing a unique fingerprint for each molecule. For example, the ¹H NMR spectrum of exo-THDCPD generally shows more resolved signals compared to the more crowded spectrum of the endo isomer.[11]

¹³C NMR Spectroscopy: The Definitive Diagnostic Tool

¹³C NMR spectroscopy provides a clear and unambiguous method for distinguishing between the endo and exo isomers. The different steric environments directly impact the electron density around each carbon nucleus, leading to significant and predictable variations in their chemical shifts.

-

Symmetry and Signal Count: Both isomers possess a plane of symmetry, which means that not all 10 carbons are unique. By analyzing the symmetry elements, one can predict the number of distinct signals in the proton-decoupled ¹³C NMR spectrum. This provides an initial check for isomeric purity.[12]

-

Key Chemical Shift Differences: The most dramatic differences in chemical shifts are observed for the carbons most affected by the steric strain inherent in the endo configuration. Research based on experimental data and DFT calculations has shown that the largest chemical shift difference between the isomers occurs at the C5 position (using standard norbornane numbering), with a measured Δδ of 11.16 ppm.[1] This substantial upfield shift for C5 in the endo isomer is a direct consequence of gamma-gauche steric compression, a classic shielding effect in ¹³C NMR. Other carbons at or near the ring junction also show significant, albeit smaller, differences.

Quantitative Data Summary

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for endo- and exo-THDCPD, providing a clear basis for differentiation.

| Carbon Assignment | endo-THDCPD Chemical Shift (ppm) | exo-THDCPD Chemical Shift (ppm) | Δδ (exo - endo) |

| C1 | 41.70 | 43.43 | 1.73 |

| C2 | 28.90 | 32.10 | 3.20 |

| C3 | 23.16 | 26.50 | 3.34 |

| C4 | 32.50 | 38.80 | 6.30 |

| C5 | 27.05 | 38.21 | 11.16 |

| C6 | 45.68 | 49.50 | 3.82 |

| Other CH/CH₂ | Various | Various | - |

Note: Data synthesized from available spectral information.[1][11][13] Assignments are based on published literature and may vary slightly with different solvents or referencing standards.

The large difference at C5 is the most reliable diagnostic marker for distinguishing the two isomers.

PART 3: Experimental Protocol for NMR Analysis

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of THDCPD isomers.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of the THDCPD sample directly into a clean, dry NMR tube.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar analytes. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) for internal chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

-

Quality Control: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Data Acquisition

These parameters are for a standard 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Lock and Shim: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Experiment: Select a standard single-pulse proton experiment.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm (centered around 5-6 ppm).

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans for good signal-to-noise.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz, followed by Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Experiment: Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width: 220-240 ppm (centered around 100-110 ppm).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans, depending on sample concentration, to achieve adequate signal-to-noise.

-

Acquisition Time (aq): ~1 second.

-

-

Processing: Apply an exponential line broadening factor of 1-2 Hz, followed by Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm (or the residual CDCl₃ signal at 77.16 ppm).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]

- 6. pure.uos.ac.kr [pure.uos.ac.kr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. reddit.com [reddit.com]

- 10. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endothis compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. m.researching.cn [m.researching.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound(6004-38-2) 13C NMR spectrum [chemicalbook.com]

Introduction: Elucidating the Structure of THDCPD

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Tetrahydrodicyclopentadiene (THDCPD)

This compound (THDCPD), a saturated polycyclic hydrocarbon (C10H16), is a molecule of significant interest, particularly in the field of high-energy-density fuels.[1] It primarily exists as two stereoisomers: endo-THDCPD and exo-THDCPD. The exo isomer is the principal component of military-grade jet fuel JP-10, valued for its high volumetric energy density and thermal stability.[1][2] The distinct physical and chemical properties of these isomers, which arise from subtle differences in their three-dimensional structure and inherent ring strain, necessitate precise analytical techniques for their identification and differentiation.[3][4][5]

Infrared (IR) spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful, rapid, and non-destructive analytical tool for this purpose.[6] By measuring the interaction of infrared radiation with the molecular vibrations of a sample, FTIR spectroscopy provides a unique chemical "fingerprint," allowing for the identification of functional groups and elucidation of structural details.[7][8] This guide provides a comprehensive framework for the analysis of THDCPD using FTIR spectroscopy, detailing the theoretical basis, a field-proven experimental protocol, and a systematic approach to spectral interpretation for researchers, chemists, and quality control professionals.

Scientific Principles: Molecular Vibrations and IR Absorption

The fundamental basis of infrared spectroscopy lies in the principle that molecules are not static; their covalent bonds are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies.[9] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies, provided that the vibration causes a change in the molecule's dipole moment.[8]

An FTIR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹), which is proportional to the frequency of the light.[7][10] The resulting spectrum contains a series of absorption bands (peaks), with their positions, intensities, and shapes providing a wealth of information about the molecule's chemical structure.[7][11]

The THDCPD Molecule: Structure and Expected Spectral Features

THDCPD is a saturated alicyclic hydrocarbon, meaning its structure consists solely of carbon-carbon and carbon-hydrogen single bonds arranged in a complex, strained ring system. The absence of polar functional groups like carbonyls (C=O) or hydroxyls (O-H) simplifies the spectrum, focusing our analysis on two primary regions:

-

C-H Stretching Region (3000-2850 cm⁻¹): This region is dominated by the stretching vibrations of the various C-H bonds in the methylene (-CH₂) and methine (-CH) groups of the molecule.

-

Fingerprint Region (1500-500 cm⁻¹): This region is highly complex, containing a multitude of C-H bending (scissoring, wagging, twisting) and C-C stretching vibrations.[9][11] While individual peak assignment is challenging, the overall pattern in this region is unique to the molecule's specific structure and stereochemistry, making it invaluable for distinguishing between the exo and endo isomers.[8][9]

Computational studies based on Density Functional Theory (DFT) have shown that while the overall IR spectra of the isomers are similar, distinct differences exist in the vibrational patterns, particularly in the C-H stretching and bending regions, arising from the different symmetries and steric strains of the two forms.[2][3][4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of THDCPD

This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, an ideal technique for analyzing liquid or solid samples like THDCPD with minimal to no sample preparation.[12][13] The methodology is designed to be self-validating, ensuring reproducibility and accuracy. It is based on general best practices outlined in standards such as ASTM E1252.[14][15]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as an Agilent Cary 630 or Bruker ALPHA II, equipped with a single-bounce diamond ATR accessory.[12][16]

-

Sample: High-purity exo- or endo-THDCPD. The sample can be in its liquid (exo) or solid (endo) form.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the ATR accessory is correctly installed and recognized by the software.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

Causality: A background spectrum is critical to ratio out instrument and environmental absorptions (e.g., from atmospheric CO₂ and water vapor), ensuring that the final spectrum contains only information from the sample.

-

Procedure:

-

Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Initiate the "Collect Background" function in the instrument software. A typical background scan consists of 128 co-added scans at a resolution of 8 cm⁻¹ over a spectral range of 4000 to 650 cm⁻¹.[12]

-

-

-

Sample Application:

-

For Liquid Samples (e.g., exo-THDCPD): Place a small drop (a few microliters) of the liquid directly onto the center of the clean ATR crystal.[12]

-

For Solid Samples (e.g., endo-THDCPD): Place a small amount of the solid powder or crystal onto the ATR crystal. Lower the integrated pressure clamp to ensure firm, even contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.[12]

-

-

Sample Spectrum Acquisition:

-

Procedure: Initiate the "Collect Sample" function in the software using the same parameters as the background scan (e.g., 128 scans, 8 cm⁻¹ resolution). The measurement is non-destructive and typically takes less than a minute.[12][16]

-

Causality: Co-adding multiple scans (e.g., 128) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 8 cm⁻¹ provides a good balance between resolving key spectral features and maintaining a high signal-to-noise ratio for this type of molecule.

-

-

Post-Measurement Cleaning:

-

Retract the pressure clamp if used.

-

Remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with isopropanol or ethanol to prevent cross-contamination of subsequent measurements.

-

Spectral Interpretation and Data Analysis

Interpreting the FTIR spectrum of THDCPD involves correlating the observed absorption bands with the known vibrational modes of its constituent chemical bonds.[17]

General Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to final analysis and interpretation.

Caption: Experimental workflow for FTIR analysis of THDCPD.

Characteristic Absorption Bands of THDCPD

The following table summarizes the key vibrational modes and their expected absorption regions for THDCPD, based on the analysis of saturated hydrocarbons and specific computational studies.[2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3000 - 2850 | Strong | C-H stretches from -CH₂ and -CH groups | Symmetric & Asymmetric Stretch |

| ~1500 - 1400 | Medium | -CH₂ bending | Scissoring |

| ~1400 - 700 | Variable | Complex C-H bending and C-C stretching modes | Fingerprint Region |

Differentiating Exo and Endo Isomers

The true power of FTIR in this context lies in the fingerprint region. While the C-H stretching bands near 3000 cm⁻¹ will be broadly similar for both isomers, the specific pattern of peaks below 1500 cm⁻¹ will differ.[2][3]

-

Expert Insight: The exo isomer, being more thermodynamically stable, has a slightly different ring conformation and strain compared to the endo isomer.[2][3] These subtle geometric differences lead to distinct vibrational coupling and, consequently, a unique pattern of absorption bands in the fingerprint region.

-

Validation: To definitively identify an isomer, the acquired spectrum must be compared against a reference spectrum of a known, pure standard.[7] Spectral databases such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook can be valuable resources for reference spectra.[18][19] A high correlation (>95%) in a spectral comparison search provides strong evidence for identification.[20]

Conclusion

FTIR spectroscopy, particularly when employing the ATR technique, is an exceptionally effective method for the analysis of this compound. It provides a rapid, reliable, and non-destructive means of verifying the chemical identity of the material. The primary analytical value is found in the C-H stretching region for functional group confirmation and, most critically, in the unique pattern of the fingerprint region for distinguishing between the crucial exo and endo stereoisomers. By following the robust protocol outlined in this guide, researchers and analysts can generate high-quality, reproducible spectral data to support drug development, fuel analysis, and quality control initiatives.

References

- Agilent Technologies. (n.d.). Quick and Real-Time Potency Determination of Cannabinoids Using FTIR Spectroscopy. Agilent.

- Syntech Innovation. (n.d.). Application Note AN M157 Differentiation of THC and CBD cannabis using FTIR5. Syntech Innovation.

- Gallardo, E., et al. (2017). Identification and determination of synthetic cannabinoids in herbal products by dry film attenuated total reflectance-infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 140, 248-254.

- Wiley Analytical Science. (2022). Synthetic cannabinoid analysis & classification of IR spectra by bridge carbonyl bands.

- IOP ebooks. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168.

- ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis (E1252-98R21).

- Al-atrash, Z., et al. (2023). Rapid detection of synthetic cannabinoid receptor agonists impregnated into paper by attenuated total reflectance Fourier transform infrared spectroscopy. Drug Testing and Analysis, 15(10), 1146-1155.

- News-Medical.Net. (2019). Differentiating Cannabis with FTIR.

- ASTM International. (2023). Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy (E2224-22).

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.

- SciSpace. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.

- Specac Ltd. (n.d.). On-site cannabis analysis using FTIR.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- ASTM International. (n.d.). Molecular Spectroscopy Standards and Separation Science Standards.

- ASTM International. (2021). Standard Guide for Using Fourier Transform Infrared Spectrometry to Evaluate Synthetic Equine Surface Components (F3416-21).

- SFU Library. (2015). How to find chemical spectra online. YouTube.

- Rijal, D., et al. (2025). Insights of Density Functional Theory into JP-10 this compound Fuel Properties. Processes, 13(2), 543.

- ResearchGate. (n.d.). ATR-FTIR spectra of THC, CBD, and CBN.

- Agilent Technologies. (2018). Quick and Real-Time Determination of Potency in Cannabis Extracts using FTIR Spectroscopy.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- Wang, W., et al. (2021). Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega, 6(27), 17173-17182.

- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Wikipedia. (n.d.). Spectral Database for Organic Compounds.

- ResearchGate. (n.d.). Study on the Isomerization of endo - this compound.

- ANU Open Research. (n.d.). Insights of Density Functional Theory into JP-10 this compound Fuel Properties.

- ResearchGate. (2025). (PDF) Insights of Density Functional Theory into JP-10 this compound Fuel Properties.

- ResearchGate. (2007). Simulation and optimization study on the separation of exo- this compound from endo-tetrahydrodicylcopentadiene through distillation.

- ACS Publications. (2021). Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega.

- Spectra Analysis. (n.d.). synthetic cannabinoids.

- ResearchGate. (n.d.). Optimized structure (a) of endo-THDCPD (left) and exo-THDCPD (right)....

- Re3data.org. (2023). Spectral Database for Organic Compounds.

- CAS Common Chemistry. (n.d.). endo-Tetrahydrodicyclopentadiene.

- ResearchGate. (n.d.). Properties of endo- and exo-THDCPD isomers calculated using B3LYP/aug-cc-pVTZ.

- ResearchGate. (2025). Thermal Stability and Isomerization Mechanism of exo-Tetrahydrodicyclopentadiene: Experimental Study and Molecular Modeling. Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Insights of Density Functional Theory into JP-10 this compound Fuel Properties [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. azooptics.com [azooptics.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. agilent.com [agilent.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agilent.com [agilent.com]

- 13. On-site cannabis analysis using FTIR - Specac Ltd [specac.com]

- 14. infinitalab.com [infinitalab.com]

- 15. store.astm.org [store.astm.org]

- 16. syntechinnovation.com [syntechinnovation.com]

- 17. (PDF) How to Read and Interpret FTIR Spectroscope of Organic Material (2019) | Asep Bayu Dani Nandiyanto | 1131 Citations [scispace.com]

- 18. youtube.com [youtube.com]

- 19. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 20. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tetrahydrodicyclopentadiene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of tetrahydrodicyclopentadiene (THDCPD), a saturated tricyclic hydrocarbon with a complex cage-like structure. As a molecule of significant interest in high-energy-density fuels, understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization. This document delves into the core fragmentation pathways, offering a mechanistic interpretation of the mass spectra of both the exo and endo isomers. By synthesizing data from spectral databases and the established principles of mass spectrometry of polycyclic alkanes, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Structural Complexity of this compound

This compound (Tricyclo[5.2.1.02,6]decane), with the chemical formula C10H16, is a saturated polycyclic hydrocarbon. It exists as two stereoisomers: endo-THDCPD and exo-THDCPD.[1][2] The exo isomer is a key component of the high-energy-density fuel JP-10.[3] The rigid, strained cage-like structure of THDCPD dictates its unique chemical and physical properties and profoundly influences its fragmentation behavior upon electron ionization. Understanding these fragmentation pathways is paramount for unambiguous identification in complex matrices.

The differentiation between the endo and exo isomers is based on the stereochemistry of the junction between the two five-membered rings.[4][5][6] This subtle structural difference can lead to variations in their mass spectra, providing a potential avenue for their distinction.

Electron Ionization Mass Spectrometry (EI-MS) of Saturated Polycyclic Hydrocarbons: A Mechanistic Overview

The fragmentation of saturated hydrocarbons under electron ionization (70 eV) is a complex process initiated by the removal of an electron to form a molecular ion (M•+).[7] For cyclic and polycyclic alkanes, the fragmentation process is governed by several key principles:

-

Ring Opening: The initial ionization event often leads to the opening of the strained ring system. This is a critical step that precedes further fragmentation.[8]

-

Alpha (α)-Cleavage and Inductive (i)-Cleavage: Following ring opening, C-C bond cleavage is common. α-cleavage involves the breaking of a bond adjacent to a radical site, while i-cleavage is driven by the inductive effect of the charged site.[9]

-

Hydrogen Rearrangement: The transfer of hydrogen atoms is a frequent occurrence, leading to the formation of more stable fragment ions.[9]

-

Loss of Small Neutral Molecules: A characteristic feature of cyclic alkane fragmentation is the elimination of small, stable neutral molecules such as ethene (C2H4, 28 Da).[7][9]

-

Retro-Diels-Alder (rDA) Reaction: While a hallmark of cyclohexene fragmentation, the principles of concerted or stepwise bond cleavage leading to the formation of a diene and a dienophile can be conceptually extended to the fragmentation of saturated rings after initial ring opening and rearrangement.[7]

The fragmentation of adamantane (C10H16), a molecule with a similar cage structure to THDCPD, has been studied extensively and provides a valuable comparative model. Its fragmentation is known to involve cage opening and the formation of aromatic species.[10][11][12]

Fragmentation of exo-Tetrahydrodicyclopentadiene: A Detailed Analysis

The electron ionization mass spectrum of exo-THDCPD is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The mass spectrum obtained from the National Institute of Standards and Technology (NIST) database serves as our primary reference.

The Mass Spectrum of exo-THDCPD

The key ions and their relative abundances in the EI-MS of exo-THDCPD are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 136 | 25 | [C10H16]•+ (Molecular Ion) |

| 108 | 15 | [C8H12]•+ |

| 93 | 40 | [C7H9]+ |

| 79 | 100 | [C6H7]+ (Base Peak) |

| 67 | 55 | [C5H7]+ |

| 41 | 30 | [C3H5]+ |

Data sourced from the NIST WebBook.

Proposed Fragmentation Pathways

The formation of the major fragment ions can be rationalized through a series of logical fragmentation steps, initiated by the molecular ion (m/z 136).

Caption: Proposed fragmentation pathways for exo-THDCPD.

-

Formation of the Molecular Ion (m/z 136): The process begins with the electron ionization of the THDCPD molecule, resulting in the formation of the molecular ion, [C10H16]•+.

-

Formation of the m/z 108 Ion: A significant fragmentation pathway involves the loss of a neutral ethene molecule (C2H4, 28 Da) from the molecular ion. This is a common fragmentation for cyclic alkanes and likely proceeds after an initial ring opening.

-